Offensive Aggression Reduction >70% vs. Baseline with Minimal Social Behavior Impact
Fluprazine hydrochloride produced a robust and specific reduction in offensive aggression in resident-intruder tests. At doses of 4 and 8 mg/kg (IP), fluprazine reduced offensive behavior by more than 70% compared to baseline, with actual biting and wounding of intruders decreased by as much as 98% [1]. Critically, no reliable differences in other social or nonsocial behaviors were observed at these doses [1]. This contrasts with the comparator eltoprazine, which, while also reducing aggression, has been shown to enhance social interaction and exploration [2], and with the neuroleptic haloperidol, which induces significant sedation [2].
| Evidence Dimension | Reduction in offensive aggression (resident-intruder test) |
|---|---|
| Target Compound Data | >70% reduction in offensive behavior; up to 98% decrease in biting/wounding at 4-8 mg/kg IP |
| Comparator Or Baseline | Baseline: untreated resident male rats. Comparator: Eltoprazine (specific anti-aggressive profile but enhances social interaction), Haloperidol (sedative) |
| Quantified Difference | Fluprazine: >70% reduction in offense with no change in social behavior. Eltoprazine: inhibits aggression while social interaction is enhanced [2]. Haloperidol: heavily sedated animals [2]. |
| Conditions | Adult male Long-Evans rats, resident-intruder paradigm, tested 30 min post-injection |
Why This Matters
This data demonstrates that fluprazine's anti-aggressive effect is not confounded by sedation or social withdrawal, a key differentiator for researchers studying the neural mechanisms of offensive aggression in isolation from other behavioral effects.
- [1] Flannelly KJ, Muraoka MY, Blanchard DC, Blanchard RJ. Specific anti-aggressive effects of fluprazine hydrochloride. Psychopharmacology (Berl). 1985;87(1):86-9. PMID: 3933042. View Source
- [2] Olivier B, Mos J, Rasmussen D. Behavioural pharmacology of the serenic, eltoprazine. Drug Metabol Drug Interact. 1990;8(1-2):31-83. PMID: 2091890. View Source
